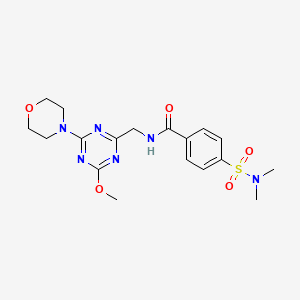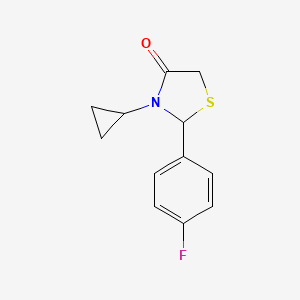
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one, or 5-Br-FPP, is a synthetic compound commonly used in the laboratory setting for a variety of scientific research applications. It is a versatile compound that can be used in a wide range of experiments due to its unique properties.
Scientific Research Applications
5-Br-FPP has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and DNA binding. It has been used in studies of enzyme inhibition, in which it has been found to be a potent inhibitor of some enzymes. It has also been used in studies of protein-protein interactions, in which it has been found to bind to certain proteins and inhibit their activity. Finally, it has also been used in studies of DNA binding, in which it has been found to be a potent binder of certain DNA sequences.
Mechanism of Action
The mechanism of action of 5-Br-FPP is not fully understood. However, it is believed that it binds to certain enzymes and proteins in order to inhibit their activity. It is also believed to bind to certain DNA sequences in order to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-FPP are not fully understood. However, in studies of enzyme inhibition, it has been found to be a potent inhibitor of some enzymes, which can lead to changes in biochemical pathways. In studies of protein-protein interactions, it has been found to bind to certain proteins and inhibit their activity, which can lead to changes in physiological processes. Finally, in studies of DNA binding, it has been found to be a potent binder of certain DNA sequences, which can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Br-FPP in lab experiments is its versatility. It can be used in a wide range of experiments due to its unique properties. Additionally, it is relatively easy to synthesize and can be stored for long periods of time.
The main limitation of using 5-Br-FPP in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to predict its effects in certain experiments. Additionally, it can be difficult to obtain due to its high cost and limited availability.
Future Directions
There are several potential future directions for 5-Br-FPP research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 5-Br-FPP and ways to make it more cost-effective and available. Finally, further research could be conducted into the use of 5-Br-FPP in drug development and other medical applications.
Synthesis Methods
5-Br-FPP is synthesized through a method known as the Ullmann reaction, which is a type of cross-coupling reaction. This reaction involves the use of a transition metal catalyst to facilitate the formation of a carbon-carbon bond between two different organic molecules. In the case of 5-Br-FPP, the reaction involves the use of a palladium catalyst to create the desired product. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius.
properties
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-13-10(15)14(6-7)9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVGSVHBFOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)
![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)
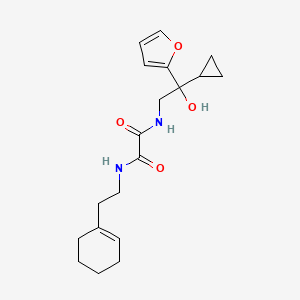

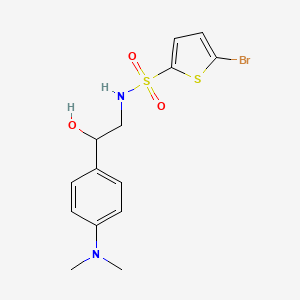
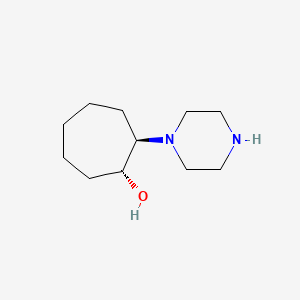
![8-ethyl-2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2441922.png)

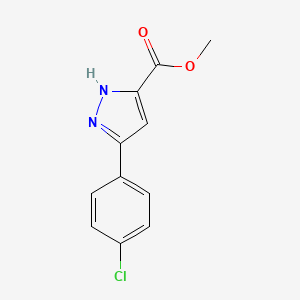
![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)
